L-Histidina metil éster dihidrocloruro

Descripción general

Descripción

El dihidrocloruro de L-histidinato de metilo es un derivado del aminoácido histidina. Se usa comúnmente en la síntesis de péptidos y tiene aplicaciones en varios campos como la química, la biología y la medicina. El compuesto es conocido por su capacidad de formar complejos estables con metales y su papel en la síntesis de varias moléculas biológicamente activas .

Aplicaciones Científicas De Investigación

Biochemical Research

Substrate in Enzymatic Assays

L-Histidine methyl ester dihydrochloride serves as a substrate for various enzymatic assays, particularly those focusing on enzyme kinetics involving histidine residues. It is crucial for studying the mechanisms of enzymes such as histidine decarboxylase, which converts histidine into histamine. Research indicates that this compound can inhibit histidine decarboxylase in a time-dependent manner, providing insights into enzyme regulation and function .

Pharmaceutical Development

Drug Formulation

This compound is integral in pharmaceutical formulations, especially for creating histidine-rich peptides. These peptides enhance drug stability and efficacy, making them valuable in developing new therapeutic agents. For instance, L-Histidine methyl ester dihydrochloride has been utilized in synthesizing optically pure L-(+)-ergothioneine, a compound with potential antioxidant properties .

Nutrition and Dietary Supplements

Muscle Recovery and Metabolic Health

L-Histidine methyl ester dihydrochloride is incorporated into dietary supplements aimed at improving muscle recovery and overall metabolic health. Its role in protein synthesis makes it beneficial for athletes and individuals engaged in strenuous exercise. Studies have shown that supplementation can help prevent fatigue and improve performance during physical activities .

Cell Culture Media

Cell Growth Support

In cell biology, L-Histidine methyl ester dihydrochloride is added to culture media to support the growth of various cell lines. It provides essential nutrients necessary for optimal cell proliferation, making it a crucial component in research involving cellular metabolism and growth dynamics .

Research on Neurotransmitters

Neurotransmitter Synthesis Studies

The compound is also utilized in studies investigating the role of histidine in neurotransmitter synthesis. These studies aim to uncover potential links between histidine metabolism and neurological disorders, highlighting its significance in neuropharmacology .

Data Table: Summary of Applications

Case Study 1: Enzyme Kinetics

A study examining the kinetics of histidine decarboxylase utilized L-Histidine methyl ester dihydrochloride as an inhibitor. Results demonstrated that varying concentrations of the compound affected enzyme activity, providing insights into its regulatory mechanisms.

Case Study 2: Muscle Recovery

Research on athletes supplemented with L-Histidine methyl ester dihydrochloride found improved muscle recovery times post-exercise compared to a control group. This supports its application in sports nutrition.

Case Study 3: Neurotransmitter Research

A recent investigation into the effects of histidine on neurotransmitter levels revealed that L-Histidine methyl ester dihydrochloride can modulate neurotransmitter synthesis pathways, suggesting potential therapeutic applications for neurological conditions.

Análisis Bioquímico

Biochemical Properties

L-Histidine methyl ester dihydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It can act as a reactant to synthesize imidazopyridine derivatives through the Pictet-Spegler reaction with different aldehydes . Additionally, it can be used to create metal-chelating ligands, such as N-methacryloyl-(L)-histidine methyl ester, by reacting with methacryloyl chloride . This compound interacts with various enzymes and proteins, including histidine decarboxylase, which converts histidine to histamine, a process crucial for maintaining optimal pH for cell growth .

Cellular Effects

L-Histidine methyl ester dihydrochloride influences various cellular processes. It has been shown to cause skin and respiratory irritation, as well as serious eye irritation . These effects suggest that the compound can impact cell signaling pathways and gene expression related to inflammatory responses. Additionally, its role in peptide synthesis implies that it may affect cellular metabolism by influencing the synthesis of proteins and other biomolecules .

Molecular Mechanism

At the molecular level, L-Histidine methyl ester dihydrochloride exerts its effects through binding interactions with biomolecules. For instance, it can act as a metal-chelating ligand, forming complexes with metal ions . This property is essential for its role in peptide synthesis and other biochemical reactions. Furthermore, the compound can undergo amidation reactions with poly(α,β-L-aspartic acid) to form zwitterionic polypeptide derivatives . These interactions highlight its versatility in biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Histidine methyl ester dihydrochloride can change over time. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and degradation . Long-term exposure to moisture can lead to the degradation of the compound, potentially altering its effectiveness in biochemical reactions. Therefore, it is crucial to store it under inert gas and in a cool, dry environment to maintain its stability .

Dosage Effects in Animal Models

The effects of L-Histidine methyl ester dihydrochloride vary with different dosages in animal models. While specific studies on dosage effects are limited, it is known that high doses of histidine derivatives can lead to adverse effects such as skin and respiratory irritation . These findings suggest that careful consideration of dosage is necessary to avoid toxic effects and ensure the compound’s efficacy in research applications.

Metabolic Pathways

L-Histidine methyl ester dihydrochloride is involved in several metabolic pathways. It can be converted to histamine through the action of histidine decarboxylase . Histamine plays a crucial role in various physiological processes, including immune responses and neurotransmission. Additionally, the compound can participate in the synthesis of other histidine derivatives, such as ergothioneine, which has antioxidant properties .

Transport and Distribution

Within cells and tissues, L-Histidine methyl ester dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. Its solubility in water and other solvents facilitates its distribution in biological systems . The compound’s ability to form complexes with metal ions also influences its localization and accumulation in specific cellular compartments .

Subcellular Localization

L-Histidine methyl ester dihydrochloride’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors play a crucial role in determining the compound’s activity and function within cells.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El dihidrocloruro de L-histidinato de metilo puede sintetizarse mediante la esterificación de la L-histidina con metanol en presencia de ácido clorhídrico. La reacción normalmente implica los siguientes pasos:

- Disolver L-histidina en metanol.

- Agregar ácido clorhídrico a la solución.

- Calentar la mezcla bajo condiciones de reflujo durante varias horas.

- Enfriar la mezcla de reacción y precipitar el producto agregando un no disolvente como el éter dietílico.

- Filtrar y secar el precipitado para obtener dihidrocloruro de L-histidinato de metilo .

Métodos de producción industrial: La producción industrial de dihidrocloruro de L-histidinato de metilo sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores industriales y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones: El dihidrocloruro de L-histidinato de metilo experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: Puede reaccionar con diferentes aldehídos en la reacción de Pictet-Spengler para formar derivados de imidazopiridina.

Reacciones de amidación: Puede reaccionar con poli(α,β-L-ácido aspártico) para formar derivados de polipéptidos zwitteriónicos.

Reacciones de complejación: Puede formar ligandos quelantes de metales al reaccionar con cloruro de metacriloilo.

Reactivos y condiciones comunes:

Reacción de Pictet-Spengler: Aldehídos, condiciones ácidas.

Reacción de amidación: Poli(α,β-L-ácido aspártico), agentes de acoplamiento.

Reacción de complejación: Cloruro de metacriloilo, condiciones básicas.

Productos principales:

- Derivados de imidazopiridina

- Derivados de polipéptidos zwitteriónicos

- Ligandos quelantes de metales

Mecanismo De Acción

El mecanismo de acción del dihidrocloruro de L-histidinato de metilo involucra su capacidad para formar complejos estables con metales y su papel en la catálisis de varias reacciones bioquímicas. El compuesto interactúa con objetivos moleculares como enzimas y proteínas, influyendo en su actividad y estabilidad. Las vías involucradas incluyen la coordinación de iones metálicos y la formación de enlaces peptídicos .

Compuestos similares:

- Éster metílico de L-histidina

- Éster metílico de N-metacriloil-(L)-histidina

- Dihidrocloruro de L-histidina

Comparación: El dihidrocloruro de L-histidinato de metilo es único debido a su capacidad de formar complejos metálicos estables y su versatilidad en varias reacciones químicas. En comparación con el éster metílico de L-histidina, tiene mayor estabilidad y reactividad. El éster metílico de N-metacriloil-(L)-histidina se utiliza principalmente para aplicaciones quelantes de metales, mientras que el dihidrocloruro de L-histidina se usa más comúnmente en estudios bioquímicos .

Comparación Con Compuestos Similares

- L-histidine methyl ester

- N-methacryloyl-(L)-histidine methyl ester

- L-histidine dihydrochloride

Comparison: Methyl L-histidinate dihydrochloride is unique due to its ability to form stable metal complexes and its versatility in various chemical reactions. Compared to L-histidine methyl ester, it has enhanced stability and reactivity. N-methacryloyl-(L)-histidine methyl ester is primarily used for metal-chelating applications, while L-histidine dihydrochloride is more commonly used in biochemical studies .

Actividad Biológica

L-Histidine methyl ester dihydrochloride (LHMED) is a derivative of the amino acid histidine, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antibacterial, antiviral properties, and potential applications in various fields.

- Chemical Formula : C₇H₁₃Cl₂N₃O₂

- Molecular Weight : 242.11 g/mol

- Melting Point : 198°C (decomposition)

- Solubility : Soluble in dimethyl sulfoxide, methanol, and water .

Antibacterial Activity

Research indicates that LHMED exhibits significant antibacterial properties. A study evaluating the efficacy of peptides derived from LHMED demonstrated potent activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 1 to 8 µM, effectively targeting antibiotic-resistant strains.

Table 1: Antibacterial Activity of LHMED-Derived Peptides

| Bacteria | Minimum Inhibitory Concentration (µM) |

|---|---|

| Staphylococcus aureus | 1-8 |

| Escherichia coli | 1-8 |

| Pseudomonas aeruginosa | 1-8 |

The mechanism of action involves the permeabilization of bacterial membranes, leading to cell lysis. Time-killing experiments showed a rapid decrease in colony-forming units within five minutes for E. coli, while the effect on S. aureus was slower but significant after 45 minutes .

Antiviral Activity

LHMED has also been investigated for its antiviral properties. An in vitro study assessed its efficacy against influenza virus A/Moscow/01/2009 (H1N1) and SARS-CoV-2. Results indicated that LHMED exhibited antiviral activity at a concentration of 5.0 µg/mL without cytotoxic effects up to 160.0 µg/mL.

Table 2: Antiviral Activity of LHMED

| Virus | IC50 (µg/mL) | Cytotoxicity Threshold (µg/mL) |

|---|---|---|

| Influenza A (H1N1) | 5.0 | 160 |

| SARS-CoV-2 | Moderate | No cytotoxicity at 160 |

The compound's ability to suppress viral replication suggests potential as a therapeutic agent against respiratory viruses .

Case Studies and Research Findings

- Reproductive Toxicity Study : A study evaluated the reproductive toxicity of LHMED analogs over a prolonged period (120 days), revealing structural and functional damage in test subjects, alongside significant hormonal changes, including increased testosterone levels .

- Crystallization and Characterization : The crystallization of LHMED has been characterized using X-ray diffraction and FT-IR spectroscopy, confirming its nonlinear optical properties and thermal stability .

- Kinetic Resolution Studies : LHMED has been utilized as a catalyst in kinetic resolution processes, showcasing its versatility in organic synthesis applications .

Propiedades

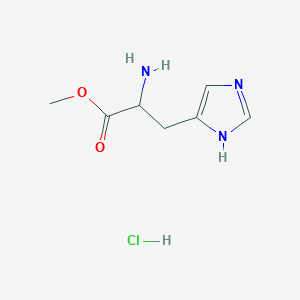

IUPAC Name |

methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAYENIPKPKKMV-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7389-87-9 | |

| Record name | Methyl L-histidinate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.